(3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that contains both thiazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the thiazole and pyrazole rings followed by the introduction of the boronic acid group. One common method includes:
Formation of Thiazole Ring: Starting from ethyl (2-amino-1,3-thiazol-4-yl) acetate, a coupling reaction with α or β-naphthalenesulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine.
Formation of Pyrazole Ring: Using 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes as intermediates.
Introduction of Boronic Acid Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir contain the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity agents.
Uniqueness
(3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both thiazole and pyrazole rings along with the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H8BN3O2S |
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Molecular Weight |
209.04 g/mol |
IUPAC Name |
[3-methyl-1-(1,3-thiazol-4-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2S/c1-5-6(8(12)13)2-11(10-5)7-3-14-4-9-7/h2-4,12-13H,1H3 |
InChI Key |
KZGYGNFMNOPVPB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1C)C2=CSC=N2)(O)O |
Origin of Product |
United States |
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